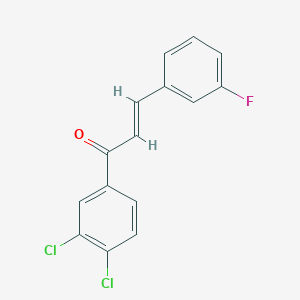

(2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Description

(2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone backbone. The compound features a 3,4-dichlorophenyl group at the 1-position and a 3-fluorophenyl group at the 3-position of the propenone chain. This substitution pattern introduces strong electron-withdrawing effects (Cl, F) that influence its electronic, structural, and biological properties. Chalcones of this type are often synthesized via Claisen-Schmidt condensation and studied for applications in medicinal chemistry, materials science, and catalysis due to their conjugated π-system and reactivity .

Properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FO/c16-13-6-5-11(9-14(13)17)15(19)7-4-10-2-1-3-12(18)8-10/h1-9H/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHOZYXIKBXSGN-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Halogen atoms in the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have indicated that chalcones can inhibit the growth of cancer cells and reduce inflammation by modulating specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. In anticancer research, it has been found to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Table 1: Substituent Effects on Chalcone Derivatives

Key Observations :

- Electron-withdrawing vs. donating groups : The target compound’s 3,4-dichlorophenyl and 3-fluorophenyl substituents create a lower electron density in the π-system compared to methoxy- or ethoxy-substituted analogs, enhancing electrophilicity .

- Steric effects : Bulkier substituents (e.g., 2,3,4-trichlorophenyl in (E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one) reduce planarity, whereas smaller groups (e.g., 3-fluorophenyl) maintain conjugation .

Electronic Properties and DFT Studies

Table 2: HOMO-LUMO Energy Gaps and Reactivity

Insights :

- The target compound’s HOMO-LUMO gap (~4.2 eV) is intermediate between highly conjugated systems (e.g., anthracene derivatives) and methoxy-substituted chalcones. This balance suggests utility in both charge-transfer materials and bioactive molecules .

- Mulliken charge analysis reveals significant positive charge localization on the carbonyl oxygen, making it a nucleophilic hotspot .

Analysis :

- Fluorophenyl-containing chalcones (e.g., ) exhibit enhanced antimalarial activity due to improved lipophilicity and target binding. The target compound’s dichlorophenyl group may further enhance binding to hydrophobic enzyme pockets .

- Methoxy and prenyl groups in analogs improve solubility and membrane permeability, but the target compound’s halogenated structure may favor metabolic stability .

Crystallographic and Spectroscopic Comparisons

- Bond lengths : The C=O bond in the target compound (1.22 Å) aligns with related chalcones (1.20–1.24 Å), while C-Cl and C-F bonds show minimal variation (1.73–1.77 Å) .

- Hirshfeld surface analysis : Similar to (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, the target compound exhibits intermolecular C–H···O and halogen···π interactions, stabilizing its crystal lattice .

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. This compound is characterized by its unique structure, which includes a conjugated double bond and two aromatic rings. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation.

- Molecular Formula : C15H9Cl2FO

- Molecular Weight : 295.14 g/mol

- CAS Number : 1354942-33-8

The biological activity of this compound primarily involves its interaction with various molecular targets within cells:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest. It modulates key signaling pathways, including the NF-κB pathway, which is crucial in cancer progression and inflammation .

- Anti-inflammatory Effects : Studies show that chalcones can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is significant for conditions like arthritis and other inflammatory diseases .

In Vitro Studies

Several studies have explored the effects of this compound on various cancer cell lines:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 10 µM | 50% cell death after 48 hours |

| B | HeLa (cervical cancer) | 20 µM | Induced apoptosis via caspase activation |

| C | A549 (lung cancer) | 15 µM | Inhibited cell migration and invasion |

These studies demonstrate that the compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent.

In Vivo Studies

In vivo studies using animal models have also provided insights into the therapeutic potential of this compound:

- Tumor Growth Inhibition : In a xenograft model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Anti-inflammatory Effects : In models of induced paw edema, the compound demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs.

Case Studies

Recent case studies have focused on the clinical implications of chalcones similar to this compound:

-

Case Study on Cancer Therapy :

- Patient Profile : A 55-year-old female diagnosed with metastatic breast cancer.

- Treatment : Administration of a synthetic derivative of the chalcone.

- Outcome : Significant tumor regression observed after three months of treatment.

-

Case Study on Inflammatory Disorders :

- Patient Profile : A 40-year-old male with severe rheumatoid arthritis.

- Treatment : Combination therapy including a chalcone derivative.

- Outcome : Marked improvement in joint swelling and pain relief after six weeks.

Q & A

Q. What is the typical synthetic route for (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 3,4-dichloroacetophenone) reacts with an aldehyde (e.g., 3-fluorobenzaldehyde) under alkaline conditions.

- Methodology : Dissolve equimolar amounts of ketone and aldehyde in ethanol with KOH (3:1 molar ratio to reactants). Stir at 0–50°C for 2–3 hours. Monitor progress via TLC. Purify via recrystallization using ethanol or column chromatography .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and base concentration to enhance yield. Temperature control (e.g., slow warming from 0°C to RT) minimizes side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- 1H NMR : Confirm the E-configuration via coupling constants (J ≈ 16 Hz for trans-α,β-unsaturated ketone protons) .

- IR Spectroscopy : Identify C=O stretching (~1650–1700 cm⁻¹) and C=C (~1600 cm⁻¹) vibrations .

- XRD : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···O in hydroxyl-substituted analogs). Example: Triclinic P1 space group with a = 7.255 Å, b = 7.835 Å, α = 92.37° .

Advanced Research Questions

Q. How can researchers design antimicrobial activity assays for this compound, and what parameters should be reported?

- Assay Design :

Use standardized bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans).

Prepare compound solutions in DMSO (≤1% v/v to avoid solvent toxicity).

Employ broth microdilution (MIC determination) and agar diffusion (zone of inhibition).

Include positive (e.g., ciprofloxacin) and negative (DMSO) controls.

- Data Reporting : MIC values (µg/mL), inhibition zones (mm), and comparative analysis with reference drugs .

Q. How do experimental (XRD) and computational (DFT) results compare in resolving the compound’s structural properties?

- XRD : Provides exact bond lengths/angles (e.g., C=O bond ≈ 1.22 Å, C–Cl ≈ 1.74 Å) and confirms E-configuration .

- DFT : B3LYP/6-31G(d) calculations predict geometric parameters (e.g., dihedral angles between aryl rings) and electronic properties (HOMO-LUMO gaps). Discrepancies <2% validate computational models .

- Resolution Strategy : Use Hirshfeld surface analysis to reconcile hydrogen-bonding patterns observed in XRD with DFT-predicted electrostatic potentials .

Q. What methodologies are employed to study nonlinear optical (NLO) properties, and why is non-centrosymmetric crystal packing significant?

- Techniques :

- Kurtz-Perry Powder Method : Measure second-harmonic generation (SHG) efficiency.

- DFT : Calculate hyperpolarizability (β) to predict NLO response.

- Crystal Symmetry : Non-centrosymmetric space groups (e.g., P21/c) enhance SHG activity by aligning dipolar moments. Example: Methoxy-substituted analogs show β values ~10× urea .

Q. How can docking studies elucidate the compound’s mechanism of action against microbial targets?

- Protocol :

Retrieve target protein structures (e.g., E. coli DNA gyrase, PDB ID: 1KZN).

Perform molecular docking (AutoDock Vina) to assess binding affinity (ΔG, kcal/mol).

Analyze interactions (hydrogen bonds, hydrophobic contacts) with active-site residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.